molecular formula C20H13N5 B394663 1-Amino-3-p-tolyl-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile CAS No. 150651-39-1

1-Amino-3-p-tolyl-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile

Cat. No.: B394663
CAS No.: 150651-39-1
M. Wt: 323.3 g/mol
InChI Key: FNESYDFRCQEEKA-UHFFFAOYSA-N
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Description

iFSP1 is a potent, selective, and glutathione-independent inhibitor of ferroptosis suppressor protein 1 (FSP1), also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2). It has an effective concentration (EC50) of 103 nanomolar. iFSP1 is known for its ability to sensitize various human cancer cell lines to ferroptosis inducers, such as (1S,3R)-RSL3, and uniquely triggers ferroptosis in GPX4-knockout cells overexpressing FSP1 .

Scientific Research Applications

iFSP1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study ferroptosis and related pathways.

    Biology: Helps in understanding the role of ferroptosis in various biological processes.

    Medicine: Investigated for its potential in cancer therapy by sensitizing cancer cells to ferroptosis inducers.

    Industry: Utilized in the development of new therapeutic agents targeting ferroptosis pathways.

Mechanism of Action

Target of Action

The primary target of iFSP1 is the Ferroptosis Suppressor Protein-1 (FSP1) . FSP1 is a key determinant of ferroptosis vulnerability and has been considered an attractive drug target for cancer therapy . Ferroptosis is characterized by the iron-dependent oxidative destruction of cellular membranes .

Mode of Action

Instead, it triggers the subcellular relocalization of FSP1 in a process known as phase separation . This is a physical phenomenon in cells similar to the separation of oil and water .

Biochemical Pathways

The action of iFSP1 affects the FSP1 pathway , which plays a significant role in inhibiting ferroptosis . FSP1 promotes ferroptosis resistance in cancer by generating the antioxidant form of coenzyme Q10 (CoQ) . By inhibiting FSP1, iFSP1 sensitizes cancer cells to ferroptosis .

Pharmacokinetics

The team performed a screening campaign in cells, followed by DMPK (“drug metabolism and pharmacokinetics”) validation studies . These efforts eventually led to the identification of iFSP1 as a novel class of compounds that sensitize many human cancer cells to ferroptosis and attenuate tumor growth in vivo .

Result of Action

iFSP1 strongly inhibited tumor growth in vivo with distinct condensates of FSP1 in tumor tissue . This proposes a new concept to combat tumors by promoting phase separation of FSP1 and ferroptosis .

Action Environment

The efficacy of iFSP1 can be influenced by the environment of the cancer cells. Certain malignant cancer cells acquire an intrinsic vulnerability to ferroptosis during de-differentiation or metabolic rewiring . Therefore, the action, efficacy, and stability of iFSP1 can be influenced by these environmental factors within the cancer cells .

Biochemical Analysis

Biochemical Properties

iFSP1 interacts with various enzymes and proteins, playing a vital role in biochemical reactions. It promotes ferroptosis resistance in cancer by generating the antioxidant form of coenzyme Q10 (CoQ) . Through a series of chemical screens, several structurally diverse iFSP1 inhibitors have been identified .

Cellular Effects

iFSP1 has profound effects on various types of cells and cellular processes. It influences cell function by suppressing lipid hydroperoxides, thereby promoting resistance to ferroptosis . This suppression is achieved by catalyzing the reduction of ubiquinone (CoQ10) to its hydroquinone form, ubiquinol (CoQ10-H2), and the consumption of NAD(P)H .

Molecular Mechanism

iFSP1 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. N-myristylation-dependent recruitment of iFSP1 to the plasma membrane promotes resistance to ferroptosis . Once recruited, iFSP1 suppresses lipid hydroperoxides .

Metabolic Pathways

iFSP1 is involved in several metabolic pathways, interacting with enzymes or cofactors. It contributes to ferroptosis resistance by suppressing lipid hydroperoxides .

Transport and Distribution

iFSP1 is transported and distributed within cells and tissues. It localizes to the periphery of lipid droplets and to the plasma membrane . It also partly overlaps with the endoplasmic reticulum and Golgi .

Subcellular Localization

iFSP1 is localized in specific compartments or organelles within the cell. It is directed to these locations by targeting signals or post-translational modifications . The subcellular localization of iFSP1 and its effects on its activity or function are areas of active research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iFSP1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts to achieve high purity and yield.

Industrial Production Methods

Industrial production of iFSP1 typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to produce iFSP1 at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

iFSP1 undergoes various chemical reactions, including:

    Oxidation: iFSP1 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert iFSP1 into reduced forms.

    Substitution: iFSP1 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions for substitution reactions vary depending on the functional groups involved, often requiring catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of iFSP1.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of iFSP1

iFSP1 is unique due to its high potency, selectivity, and glutathione-independent mechanism of action. It specifically targets FSP1 and sensitizes cancer cells to ferroptosis inducers, making it a valuable tool in cancer research and potential therapeutic applications .

Properties

IUPAC Name

1-amino-3-(4-methylphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5/c1-12-6-8-13(9-7-12)18-14(10-21)19(23)25-17-5-3-2-4-16(17)24-20(25)15(18)11-22/h2-9H,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNESYDFRCQEEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150651-39-1
Record name 13-amino-11-(4-methylphenyl)-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10,12-dicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3-p-tolyl-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile

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